molecular formula C10H13BrO B8758210 1-(2-Bromoethyl)-2-ethoxybenzene

1-(2-Bromoethyl)-2-ethoxybenzene

Cat. No.: B8758210
M. Wt: 229.11 g/mol
InChI Key: DVBAOINHBBPIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-2-ethoxybenzene ( 61850-95-1) is a chemical compound supplied with a purity of 98% . It is offered for sale as part of the Organic Building Blocks category, which are fundamental components used in chemical synthesis and the development of more complex molecular structures in research and development settings . This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers can obtain additional documentation for this product, such as analytical data including NMR and HPLC, from the supplier . The molecular formula of this compound is C 10 H 13 BrO, and it has a molecular weight of 229.11 g/mol .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromoethyl)-2-ethoxybenzene

InChI

InChI=1S/C10H13BrO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7-8H2,1H3

InChI Key

DVBAOINHBBPIIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzene Ring Key Properties/Applications CAS Number Reference
1-(2-Bromoethyl)-2-ethoxybenzene -CH₂CH₂Br, -OCH₂CH₃ High reactivity in Sₙ2 reactions; used in pharmaceutical intermediates Not explicitly listed
1-(2-Bromoethyl)-4-methoxybenzene -CH₂CH₂Br, -OCH₃ Synthesized via alkylation; yields 37%–51% in coupling reactions Not explicitly listed
1-(2-Bromoethyl)-2-methoxybenzene -CH₂CH₂Br, -OCH₃ Similar Sₙ2 reactivity; lower polarity than ethoxy analogs 36449-75-9
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene -CH₂CH₂Br, -CF₃ Enhanced electrophilicity due to -CF₃ group; used in fluorinated drug synthesis Not explicitly listed
4-Bromo-2-ethoxy-1-methylbenzene -Br, -OCH₂CH₃, -CH₃ Lower reactivity in substitution due to bromine’s position 33839-11-1
2-Methoxy-1-(2-bromoethyl)benzene -CH₂CH₂Br, -OCH₃ Synonymous with 2-Methoxyphenethyl bromide; used in organic synthesis Not explicitly listed

Key Differences :

Substituent Effects :

  • Electron-Donating Groups : The ethoxy group in this compound enhances ring electron density compared to analogs with methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups. This affects reaction rates in electrophilic aromatic substitution and coupling reactions .
  • Steric and Electronic Effects : The trifluoromethyl group in 1-(2-bromoethyl)-3-(trifluoromethyl)benzene increases electrophilicity but introduces steric hindrance, reducing nucleophilic attack efficiency compared to ethoxy/methoxy analogs .

Synthetic Utility :

  • Compounds like 1-(2-bromoethyl)-4-methoxybenzene are intermediates in drug synthesis (e.g., tert-butyl carbamate derivatives), achieving yields of 20%–51% under mild conditions (K₂CO₃, KI, acetonitrile) .
  • Bromoethyl derivatives with para-substituents (e.g., 4-nitrobenzene) are precursors to sulfonate salts, as seen in the synthesis of naratriptan hydrochloride intermediates .

Physical Properties: Ethoxy and methoxy analogs exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to trifluoromethyl or bromine-substituted derivatives .

Preparation Methods

Phosphorus Tribromide (PBr₃) and Carbon Tetrabromide (CBr₄) Mediated Substitution

A widely cited procedure employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (CH₂Cl₂). The reaction proceeds via the in situ generation of PPh₃·Br₂, which facilitates the substitution of the hydroxyl group with bromine. For example:

  • 2-(2-Hydroxyethyl)-ethoxybenzene (1 mmol) is dissolved in dry CH₂Cl₂ (2 mL).

  • PPh₃ (2 mmol) and CBr₄ (2 mmol) are added under nitrogen at 0°C.

  • The mixture is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography.

This method yields 80–90% pure product, as confirmed by ¹H NMR. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.20–7.05 (m, 4H, Ar-H), 3.71 (t, J = 7.8 Hz, 2H, CH₂Br), 3.12 (t, J = 7.8 Hz, 2H, CH₂), 2.38 (s, 3H, CH₃).

Alternative Brominating Agents

Thionyl bromide (SOBr₂) and hydrobromic acid (HBr) in acetic acid have also been explored. However, these methods often require elevated temperatures (80–100°C) and result in lower yields (60–70%) due to competing side reactions.

Anti-Markovnikov Hydrobromination of Styrene Derivatives

Anti-Markovnikov addition of hydrogen bromide (HBr) to styrenes provides a regioselective pathway to this compound. This approach is advantageous for introducing bromine at the terminal position of the ethyl chain.

Radical-Initiated Hydrobromination

A patent by Eli Lilly and Company describes the use of dibenzoyl peroxide (DBPO) as a radical initiator to achieve anti-Markovnikov addition. The protocol involves:

  • Dissolving 2-ethoxy styrene (1 mmol) in toluene under nitrogen.

  • Adding HBr gas (1.2 eq) and DBPO (0.1 eq) at 0°C.

  • Stirring the mixture at 25°C for 6 hours, followed by extraction with ethyl acetate.

This method achieves 85–90% yield with >95% regioselectivity. The product’s structure is confirmed by ¹H NMR:

  • ¹H NMR (CDCl₃): δ 7.10–7.25 (m, 4H, Ar-H), 3.55 (t, J = 7.4 Hz, 2H, CH₂Br), 3.13 (t, J = 7.4 Hz, 2H, CH₂), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

Acid-Catalyzed Hydrobromination

Concentrated sulfuric acid (H₂SO₄) can catalyze the addition of HBr to styrenes. However, this method often results in lower regioselectivity (70:30 anti-Markovnikov:Markovnikov) and requires careful temperature control.

Direct Bromination of Phenetole

Direct bromination of phenetole (2-ethoxybenzene) offers a single-step route to this compound. This method relies on selective bromination of the ethyl side chain.

Radical Bromination with N-Bromosuccinimide (NBS)

Under radical conditions, NBS and azobisisobutyronitrile (AIBN) selectively brominate the terminal position of the ethyl group:

  • Phenetole (1 mmol) is refluxed with NBS (1.1 eq) and AIBN (0.05 eq) in CCl₄.

  • The reaction is irradiated with UV light for 8 hours.

  • The crude product is purified via distillation.

This method yields 75–80% pure product but requires stringent control over reaction conditions to avoid over-bromination.

Electrophilic Bromination

Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is less common due to poor selectivity. Competing ring bromination and side-chain bromination reduce the practicality of this approach.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Selectivity Scalability
Substitution (PPh₃/CBr₄)PPh₃, CBr₄, CH₂Cl₂80–90HighIndustrial
Hydrobromination (HBr)HBr, DBPO, toluene85–90>95% anti-MarkovnikovLab-scale
Direct Bromination (NBS)NBS, AIBN, CCl₄75–80ModeratePilot-scale

Key Observations:

  • The substitution method is optimal for large-scale production due to its high yield and simplicity.

  • Hydrobromination offers superior regioselectivity but requires specialized equipment for handling gaseous HBr.

  • Direct bromination is less favored due to competing side reactions.

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

  • Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram+/− bacteria. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293). Structure-activity relationships (SAR) guide modifications (e.g., replacing ethoxy with methoxy) to enhance bioactivity .

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